molecular formula C17H13N3O2S B2767260 4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 868230-52-8

4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2767260
CAS No.: 868230-52-8
M. Wt: 323.37
InChI Key: OPKHUYAWAIGUEC-UHFFFAOYSA-N
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Description

4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a cyano group and a benzo[d]thiazolyl moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties .

Mechanism of Action

Target of Action

Similar compounds with a benzothiazole core have been found to interact with lipophilic amino acids such as leu4607, ile406, ala410 .

Mode of Action

Compounds with similar structures have been found to exhibit inhibitory activity against cox-1 . This suggests that 4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide may interact with its targets to inhibit their function, leading to changes in cellular processes.

Biochemical Pathways

Compounds with a similar benzothiazole core have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . This suggests that this compound may affect multiple biochemical pathways, leading to a variety of downstream effects.

Pharmacokinetics

Similar compounds have shown weak inhibitory activity against cox-1 , suggesting that they may have good bioavailability.

Result of Action

Similar compounds have been found to exhibit antitumor and cytotoxic activity , suggesting that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with cyano-substituted benzoyl chlorides. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of automated reactors and continuous flow systems .

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase enzymes.

    Medicine: Investigated for its anticancer properties, particularly in the inhibition of tumor cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the cyano group and the methoxy group on the benzothiazole ring enhances its potential as a pharmacologically active compound.

Properties

IUPAC Name

4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S/c1-10-3-8-13(22-2)14-15(10)23-17(19-14)20-16(21)12-6-4-11(9-18)5-7-12/h3-8H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKHUYAWAIGUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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